molecular formula C₁₄H₁₉NO₇ B043500 benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate CAS No. 16684-31-4

benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate

Cat. No.: B043500
CAS No.: 16684-31-4
M. Wt: 313.3 g/mol
InChI Key: GLXPSFVNAPWXDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-amino-2-deoxy-D-glucose under basic conditions . The reaction proceeds through the formation of a carbamate linkage between the benzyl group and the amino group of the glucose derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl groups.

    Reduction: The carbonyl group can be reduced to form hydroxyl groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of new carbamate derivatives with different substituents.

Scientific Research Applications

Benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or drug delivery agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing the active drug upon enzymatic cleavage of the carbamate bond. The tetrahydroxyhexanone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-D-glucosamine: A derivative of glucose with an acetyl group instead of a benzyl carbamate group.

    Benzyl carbamate: Lacks the tetrahydroxyhexanone moiety present in benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate.

    2-deoxy-D-glucose: Similar structure but lacks the benzyl carbamate group.

Uniqueness

This compound is unique due to the presence of both a benzyl carbamate group and a tetrahydroxyhexanone moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.

Properties

IUPAC Name

benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO7/c16-6-10(12(19)13(20)11(18)7-17)15-14(21)22-8-9-4-2-1-3-5-9/h1-6,10-13,17-20H,7-8H2,(H,15,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXPSFVNAPWXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937251
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-2-deoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16684-31-4
Record name N-Carbobenzoxy-D-glucosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016684314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC170196
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-2-deoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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